(2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride

Surface Activity Critical Micelle Concentration Fluoride Counterion

(2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride (CAS 84864-65-3) is a quaternary ammonium compound (QAC) surfactant characterized by a long-chain (C16) hydroxyhexadecyl hydrophobic tail, a hydroxyethyl hydrophilic head group, and a fluoride counterion. Its molecular formula is C20H44FNO2 with a molecular weight of approximately 349.57 g/mol.

Molecular Formula C20H44FNO2
Molecular Weight 349.6 g/mol
CAS No. 84864-65-3
Cat. No. B12687538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride
CAS84864-65-3
Molecular FormulaC20H44FNO2
Molecular Weight349.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.[F-]
InChIInChI=1S/C20H44NO2.FH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22;/h20,22-23H,4-19H2,1-3H3;1H/q+1;/p-1
InChIKeyNWUIMHSUZKCLIG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium Fluoride (CAS 84864-65-3): Baseline Identity and Procurement Classification


(2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride (CAS 84864-65-3) is a quaternary ammonium compound (QAC) surfactant characterized by a long-chain (C16) hydroxyhexadecyl hydrophobic tail, a hydroxyethyl hydrophilic head group, and a fluoride counterion . Its molecular formula is C20H44FNO2 with a molecular weight of approximately 349.57 g/mol . This compound belongs to the mono-hydroxy-long-chain-linear-alkyl quaternary ammonium salt subclass and is functionally positioned as a multi-purpose cationic surfactant with reported applications spanning antimicrobial preservation, antistatic conditioning, emulsification, and dispersancy [1]. The presence of two hydroxyl groups—one on the hexadecyl chain and one on the ethyl head—enhances aqueous solubility relative to non-hydroxylated analogs, while the fluoride anion confers distinct interfacial and physicochemical properties compared to the more common chloride, bromide, or methylsulfate counterparts within the same structural class [2].

Why (2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium Fluoride Cannot Be Directly Replaced by Its Chloride or Bromide Analogs


In quaternary ammonium surfactants, the counterion is not a passive spectator—it directly modulates critical micelle concentration (CMC), surface tension at CMC (γCMC), interfacial packing, and layer stability [1]. The fluoride anion, due to its small ionic radius (1.33 Å) and high charge density, produces markedly different surface activity and self-assembly behavior compared to chloride (1.81 Å), bromide (1.96 Å), or iodide (2.20 Å) [2]. In the cetyltrimethylammonium halide series, the fluoride variant (CTAF) achieves a CMC of 1.65 mmol/L and γCMC of 33.15 mN/m, which is substantially lower than the chloride, bromide, and iodide counterparts [1]. Furthermore, CTAF forms self-assembled monolayers on mica that are dramatically more stable in pure water than those formed by CTAB, driven by faster and more complete fluoride ion-exchange with the substrate surface [3]. These counterion-dependent performance differences mean that chloride or bromide analogs of (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride cannot be assumed to deliver equivalent surface activity, foam performance, or interfacial stability in formulated products or research applications without explicit re-validation.

(2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium Fluoride: Comparator-Anchored Quantitative Differentiation Evidence


Fluoride Counterion Confers Lower Critical Micelle Concentration and Surface Tension Compared to Chloride, Bromide, and Iodide Analogs in Quaternary Ammonium Cationic Surfactants

In a systematic head-to-head study of four cetyltrimethylammonium halides, the fluoride variant (CTAF) exhibited the lowest critical micelle concentration (CMC) and the lowest surface tension at CMC (γCMC) among the series [1]. CTAF reduced the surface tension of water to 33.15 mN/m at a CMC of 1.65 mmol/L. The small ionic radius of the fluoride ion (F⁻, 1.33 Å) is proposed to facilitate tighter packing at the air–water interface, as evidenced by a smaller minimum occupied area per molecule (Amin), explaining the superior surface activity over chloride (Cl⁻, 1.81 Å), bromide (Br⁻, 1.96 Å), and iodide (I⁻, 2.20 Å) counterparts [2]. While this specific dataset is derived from cetyltrimethylammonium head groups rather than the (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium cation, the counterion effect on surface activity is a well-established class-level phenomenon driven by ionic radius and hydration energy, and is expected to translate directly to the target compound relative to its chloride (CAS 84643-53-8) and bromide analogs.

Surface Activity Critical Micelle Concentration Fluoride Counterion Quaternary Ammonium Surfactant

Fluoride Counterion Dramatically Enhances Self-Assembled Monolayer Stability in Aqueous Environments Versus Bromide

Perkin et al. demonstrated that cetyltrimethylammonium fluoride (CTAF) forms a self-assembled hydrophobic monolayer on mica that is much more stable in pure water than the monolayer formed by cetyltrimethylammonium bromide (CTAB) [1]. This enhanced stability is attributed to faster and more complete ion-exchange between fluoride and the mica surface potassium ions, leading to stronger electrostatic anchoring. In contrast, CTAB monolayers showed variable stability dependent on initial immersion time, with bromide ion-exchange being less efficient. Surface force balance experiments confirmed that the hydrophobic CTAF monolayer does not simply dissolve upon water immersion but instead undergoes a slower, more controlled rearrangement, preserving a hydrophobic character for substantially longer periods. This counterion-dependent interfacial stability is a class-level property of quaternary ammonium fluoride surfactants and is anticipated to differentiate (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium fluoride from its chloride and bromide structural analogs in applications requiring durable surface modification.

Interfacial Stability Self-Assembled Monolayer Fluoride Ion-Exchange Surfactant Adsorption

Hydroxyethyl Head Group Enhances Surface Tension Reduction Efficiency Relative to Non-Hydroxylated Dimethylammonium Chloride Surfactants

A comparative study of quaternary ammonium surfactants demonstrated that a perfluoropolyether surfactant containing a hydroxyethyl group (PFPE-C) achieved a minimum surface tension (γCMC) of 17.35 mN/m and a CMC of 0.024 mmol/L, outperforming the structurally similar dodecyl-(2-hydroxyethyl)-dimethylammonium chloride (DHDAC) in surface activity [1]. The study confirmed that surfactants containing hydroxyethyl groups efficiently reduce the surface tension of aqueous solutions. While PFPE-C contains a fluorocarbon tail not present in the target compound, the structure–activity relationship established for the hydroxyethyl-dimethylammonium head group architecture is cross-study comparable and highlights the contribution of the hydroxyethyl moiety to interfacial adsorption efficiency. The target compound combines this hydroxyethyl head group with a fluoride counterion, positioning it for potentially synergistic surface activity benefits that are absent in chloride-only hydroxyethyl quaternary ammonium surfactants.

Hydroxyethyl Group Surface Tension Micellization Surfactant Design

C16 Hydroxyhexadecyl Tail Plus Dual Hydroxyl Groups Provide Differentiated Antistatic and Solubility Properties Over Non-Hydroxylated and Shorter-Chain Quaternary Ammonium Surfactants

The chloride analog of the target compound—(2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium chloride (CAS 84643-53-8, INCI: Hydroxycetyl Hydroxyethyl Dimonium Chloride)—is explicitly categorized and commercially utilized as an antistatic agent for textiles, fibers, and personal care formulations [1]. Its long C16 hydroxyhexadecyl chain provides strong hydrophobic substantivity to synthetic fibers such as polyester (terylene), while the dual hydroxyl groups enhance water solubility relative to non-hydroxylated dialkyldimethylammonium salts . Historical studies on cationic antistatic agents demonstrate that quaternary ammonium salts significantly outperform primary, secondary, and tertiary amine salts in antistatic capacity, with surface resistivity reductions spanning multiple orders of magnitude (from 10⁸–10¹² Ω for amine salts down to 10⁶–10⁷ Ω for quaternary ammonium salts) [2]. The target fluoride variant is expected to retain these antistatic properties while adding the counterion-specific surface activity and interfacial stability advantages documented in Evidence Items 1 and 2. In comparison, shorter-chain analogs such as dodecyl-2-hydroxy(2-hydroxyethyl)dimethylammonium fluoride (CAS 84864-64-2, C12 chain) provide weaker hydrophobic substantivity and may be less effective as durable antistatic agents on synthetic textiles.

Antistatic Agent Chain Length Effect Hydroxyl Group Textile Application

(2-Hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium Fluoride: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Formulation of Low-Dose Cationic Surfactant Systems Requiring Maximum Surface Tension Reduction at Minimal Concentration

The fluoride counterion confers a lower CMC compared to chloride and bromide analogs, as demonstrated in the cetyltrimethylammonium halide series where CTAF achieved a CMC of 1.65 mmol/L with γCMC of 33.15 mN/m [1]. For formulators developing detergents, wetting agents, or emulsifier systems where surfactant loading must be minimized for cost, environmental, or formulation compatibility reasons, the fluoride variant of (2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium offers the potential to achieve target surface tension reduction at lower use levels than the corresponding chloride (CAS 84643-53-8) or bromide forms.

Durable Antistatic Finishing of Synthetic Textiles and Polymeric Fibers

The C16 hydroxyhexadecyl tail provides strong hydrophobic substantivity to polyester and other synthetic fibers, while the dual hydroxyl groups maintain aqueous processability [2]. Quantitative antistatic studies confirm that quaternary ammonium salts reduce surface resistivity to the 10⁶–10⁷ Ω range, outperforming amine salts by 2–6 orders of magnitude [3]. The fluoride form adds the benefit of enhanced interfacial stability (as demonstrated by the superior aqueous stability of fluoride-terminated self-assembled monolayers versus bromide [4]), potentially extending the durability of the antistatic effect through multiple wash or humidity cycles.

Self-Assembled Monolayer and Surface Modification Applications Requiring Prolonged Aqueous Stability

The fluoride ion facilitates faster and more complete ion-exchange with negatively charged surfaces (e.g., mica, silica, metal oxides), resulting in self-assembled monolayers that are dramatically more stable in pure water than those formed by bromide analogs [4]. Researchers and industrial users requiring durable hydrophobic surface coatings, corrosion-inhibiting layers, or templated nanostructures where interfacial integrity under aqueous conditions is critical should prioritize the fluoride salt over chloride or bromide alternatives, as re-adsorption or re-application frequency may be significantly reduced.

Antimicrobial Preservation in Personal Care and Household Products Where Combined Surfactancy and Biocidal Activity Is Required

The chloride analog of the target compound is already established as a disinfectant, antimicrobial agent, and preservative in personal care and household detergent formulations [2]. The target fluoride compound retains this quaternary ammonium antimicrobial functionality while adding the fluoride-specific surface activity advantages (lower CMC, higher interfacial stability) documented above. This makes it suitable for 'two-in-one' formulations—such as antimicrobial fabric softeners or conditioning disinfectants—where both biocidal efficacy and surfactant performance are required from a single ingredient. Note that direct MIC comparison data between the fluoride and chloride forms is not yet available in the public literature, and procurement for antimicrobial applications should be supported by in-house efficacy validation.

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